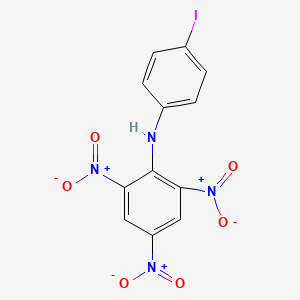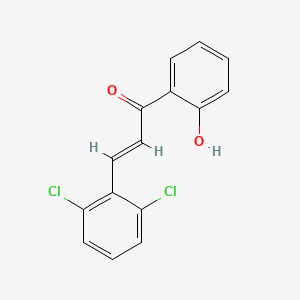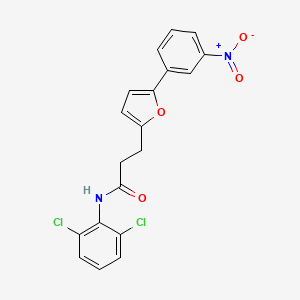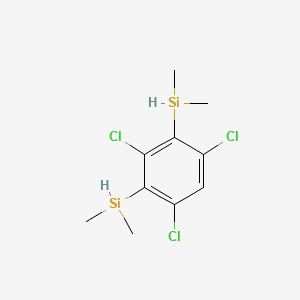
Trityl 2-(tritylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trityl 2-(tritylamino)acetate is an organic compound characterized by the presence of trityl groups, which are triphenylmethyl groups. These groups are known for their stability and utility in various chemical processes. The compound is used in organic synthesis, particularly as a protecting group for functional groups such as amines and alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trityl 2-(tritylamino)acetate typically involves the reaction of trityl chloride with 2-(tritylamino)acetic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Trityl 2-(tritylamino)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the trityl groups, yielding the corresponding amine or alcohol.
Substitution: The trityl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trityl groups.
Major Products: The major products formed from these reactions include trityl cations, amines, and alcohols, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Trityl 2-(tritylamino)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trityl 2-(tritylamino)acetate involves the stabilization of reactive intermediates through the trityl groups. These groups act as electron-withdrawing groups, stabilizing cations and other reactive species formed during chemical reactions . The molecular targets and pathways involved include various enzymes and receptors that interact with the trityl groups .
Vergleich Mit ähnlichen Verbindungen
Triphenylmethyl chloride: Used as a precursor in the synthesis of trityl compounds.
Trityl alcohol: Another trityl-containing compound used in organic synthesis.
Trityl amine: Used as a protecting group for amines.
Uniqueness: Trityl 2-(tritylamino)acetate is unique due to its dual functionality, allowing it to act as both a protecting group and a reactive intermediate in various chemical reactions . This dual functionality makes it a versatile compound in organic synthesis and other applications .
Eigenschaften
CAS-Nummer |
3226-97-9 |
|---|---|
Molekularformel |
C40H33NO2 |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
trityl 2-(tritylamino)acetate |
InChI |
InChI=1S/C40H33NO2/c42-38(43-40(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)31-41-39(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-30,41H,31H2 |
InChI-Schlüssel |
HSDGBJMNMXUVMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)






![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)





